Iron(III) ammonium citrate

Catalog No.
S11178140
CAS No.
1332-98-5
M.F
C6H10FeNO8
M. Wt
279.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) ammonium citrate

CAS Number

1332-98-5

Product Name

Iron(III) ammonium citrate

IUPAC Name

azane;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);hydrate

Molecular Formula

C6H10FeNO8

Molecular Weight

279.99 g/mol

InChI

InChI=1S/C6H8O7.Fe.H3N.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3;1H2/q;+3;;/p-3

InChI Key

DMDVEPIJCJGHPE-UHFFFAOYSA-K

SMILES

Array

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.[Fe+3]

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive.
See also: Ferric cation (has active moiety).

Ferric ammonium citrate, also known as ammonium ferric citrate, is a complex salt formed from the combination of ferric hydroxide, citric acid, and ammonium hydroxide. It is characterized by its reddish-brown to yellowish-brown solid form, which is highly soluble in water. The compound's chemical structure consists of trivalent iron coordinated with citric acid, where all three carboxyl groups and the central hydroxyl group of citric acid are deprotonated. This unique structure allows for effective solubility and reactivity in various applications .

  • Formation of Ferric Hydroxide:
    Fe2(SO4)3+6NH3+6H2O3(NH4)2SO4+2Fe OH 3\text{Fe}_2(\text{SO}_4)_3+6\text{NH}_3+6\text{H}_2\text{O}\rightarrow 3(\text{NH}_4)_2\text{SO}_4+2\text{Fe OH }_3\downarrow
  • Reaction with Citric Acid:
    2C6H8O7+3NH4OH+Fe OH 3(C6H5O7)2Fe NH4)3+6H2O2\text{C}_6\text{H}_8\text{O}_7+3\text{NH}_4\text{OH}+\text{Fe OH }_3\rightarrow (\text{C}_6\text{H}_5\text{O}_7)_2\text{Fe NH}_4)_3+6\text{H}_2\text{O}

These reactions demonstrate how ferric ammonium citrate is synthesized from its precursors, highlighting the transformation of iron salts and hydroxides through coordination with citric acid and ammonia .

Ferric ammonium citrate exhibits several biological activities, particularly in its role as a hematinic, which means it can enhance the production of red blood cells or hemoglobin. It is often utilized in iron supplements for treating iron deficiency anemia due to its bioavailability and solubility in aqueous solutions. Additionally, it has applications in medical imaging as a contrast agent .

Ferric ammonium citrate can be synthesized through various methods:

  • Direct Reaction Method: This method involves dissolving ferric hydroxide in citric acid and neutralizing the solution with ammonia. The mixture is then evaporated and dried to yield ferric ammonium citrate.
  • Precipitation Method: Ferric sulfate is reacted with ammonia to form ferric hydroxide, which is subsequently treated with citric acid under controlled conditions to produce the desired compound .

Both methods yield different forms of ferric ammonium citrate based on the stoichiometry of the reactants used.

Ferric CitrateIron (III) salt of citric acidLow solubilityFood additive, dietary supplementFerrous SulfateIron (II) sulfateSolubleTreatment for iron deficiencyIron (III) ChlorideIron (III) salt of hydrochloric acidSolubleWater treatment, pigment productionFerric HydroxideIron (III) hydroxideInsolubleWater purification

Ferric ammonium citrate stands out due to its high solubility compared to ferric citrate and its dual role as both an acidity regulator and a source of bioavailable iron .

Research on ferric ammonium citrate has highlighted its interactions with various biological systems and other chemicals. Its solubility allows it to interact effectively with proteins and enzymes, potentially influencing metabolic pathways involving iron. Studies have also examined its reactivity with strong acids and bases, noting that it can act as a mild reducing agent under certain conditions .

Traditional Hydrothermal Synthesis Paradigms

Traditional hydrothermal synthesis of ferric ammonium citrate relies on controlled reactions between iron powder, citric acid, and oxidizing agents under elevated temperatures. A patented method involves sequential steps: dissolving citric acid in water at 60°C, introducing iron powder with continuous stirring, and heating to 80°C to form ferrous citrate. Subsequent cooling to 40°C enables oxidation with hydrogen peroxide (28% concentration), eliminating ferrous ions and yielding ferric citrate. Neutralization with ammonia gas adjusts the pH to ≥7, followed by filtration, concentration, and drying at ≤80°C to produce the final compound.

Key advantages of this approach include the substitution of iron powder for ferrous sulfate, which avoids chloride and sulfate impurities inherent in older methods. The absence of ferric hydroxide intermediates—a byproduct in traditional sulfate-based routes—streamlines dehydration and washing steps, enhancing yield and purity. For example, a 500 mL batch using 280 g citric acid, 50 g iron powder, and 4-hour reaction time achieves 98% purity.

Table 1: Hydrothermal Synthesis Parameters Across Embodiments

ParameterEmbodiment 1Embodiment 2Embodiment 3
Citric Acid (g)280260300
Iron Powder (g)504060
Reaction Time (h)436
Drying Temperature (°C)807050
Final pH789

Novel Catalytic Synthesis Approaches

While current methodologies predominantly use stoichiometric oxidants like hydrogen peroxide, emerging research explores catalytic systems to enhance reaction efficiency. However, extant literature on ferric ammonium citrate synthesis does not yet describe catalytic pathways. The absence of catalysts in patented methods underscores reliance on direct oxidation, where hydrogen peroxide serves dual roles as an oxidant and proton donor. Future innovations may integrate transition-metal catalysts or enzymatic systems to reduce oxidant consumption, though such approaches remain speculative without experimental validation.

Industrial-Scale Optimization Parameters

Industrial production prioritizes reproducibility, cost-effectiveness, and minimal waste. Key optimizations include:

  • Temperature Control: Maintaining 80±5°C during iron-citric acid reactions ensures complete ferrous citrate formation without side products. Deviations below 75°C prolong reaction times, while exceeding 85°C risks citrate decomposition.
  • Oxidant Efficiency: Hydrogen peroxide concentrations ≥28% achieve full oxidation within 2 hours, minimizing residual ferrous ions. Lower concentrations (e.g., 15%) necessitate prolonged oxidation, increasing energy costs.
  • Neutralization Dynamics: Gradual ammonia introduction prevents localized pH spikes that precipitate iron hydroxides. A pH range of 7–9 balances solubility and product stability, with higher pH values (8–9) favoring crystalline yields.
  • Drying Protocols: Low-temperature drying (≤80°C) preserves citrate integrity, whereas higher temperatures induce caramelization, discoloring the product.

Scalability trials demonstrate that doubling batch sizes (e.g., 1,000 mL) require proportional adjustments to stirring rates and heating durations to maintain homogeneity. For instance, a 1,000 L industrial reactor achieves 95% yield parity with lab-scale batches by extending stirring times by 20%.

Groundwater Contaminant Degradation Mechanisms

Ferric ammonium citrate facilitates contaminant degradation in groundwater through three interconnected pathways: (1) direct Fe³⁺-mediated redox reactions, (2) citrate-enhanced solubilization of hydrophobic pollutants, and (3) participation in Fenton-like oxidative processes.

In anaerobic environments, Fe³⁺ acts as a terminal electron acceptor for microbial respiration, driving the reductive dechlorination of chlorinated solvents such as trichloroethylene (TCE). Citrate ligands prevent Fe³⁺ precipitation at neutral pH, maintaining bioavailable iron for Geobacter and Shewanella species [2] [6]. For example, in gasoline-contaminated aquifers, Fe³⁺ from ferric ammonium citrate is reduced to Fe²⁺, which catalyzes the transformation of ferrihydrite (Fe(OH)₃) to magnetite (Fe₃O₄) while degrading petroleum hydrocarbons [2].

Under aerobic conditions, ferric ammonium citrate participates in chelate-modified Fenton reactions. The citrate ligand stabilizes Fe³⁺ in solution, enabling the generation of hydroxyl radicals (- OH) via the reaction:
$$ \text{Fe}^{3+} + \text{H}2\text{O}2 \rightarrow \text{Fe}^{2+} + \text{HO}2\text{- } + \text{H}^+ $$
$$ \text{Fe}^{2+} + \text{H}
2\text{O}_2 \rightarrow \text{Fe}^{3+} + \text{- OH} + \text{OH}^- $$
This mechanism efficiently oxidizes polycyclic aromatic hydrocarbons (PAHs) and methacrolein, a volatile organic compound derived from isoprene [3] [4].

Table 1: Key Iron Phases Formed During Groundwater Remediation with Ferric Ammonium Citrate

Iron PhaseChemical FormulaRole in Contaminant DegradationSource
Fe(III)-OM complexFe³⁺-CorgElectron acceptor for microbial TCE reduction [2]
Sulfate green rustFe²⁺₄Fe³⁺₂(OH)₁₂SO₄Catalyzes reductive dechlorination [2]
Ferrihydrite-OM coprecipitateFe(OH)₃·CorgAdsorbs and oxidizes PAHs via - OH [2] [4]

Soil Matrix Intervention Strategies

In soil systems, ferric ammonium citrate addresses two challenges: (1) immobilizing cationic heavy metals (e.g., Cu²⁺, Cr⁶⁺) through ligand-assisted complexation and (2) enhancing the bioavailability of Fe³⁺ for in situ chemical oxidation (ISCO).

Electrodialytic remediation experiments demonstrate that ammonium citrate mobilizes Cu and Cr via formation of soluble complexes (e.g., [Cu(C₆H₅O₇)]⁻, [CrO₄(C₆H₅O₇)]³⁻). In calcareous soils, 0.5 M ammonium citrate achieves 78–86% Cu removal and 44–59% Cr removal by electromigration over 117 days [6]. Concurrently, Fe³⁺ from ferric ammonium citrate precipitates as Fe(III)-silicate phases, reducing soil permeability and sequestering residual metals [2].

For organic contaminants, soil-bound Fe³⁺-citrate complexes act as electron shuttles, transferring electrons from microbial metabolic pathways to nitroaromatic compounds and azo dyes. XANES analysis of PHC-contaminated soils reveals that 40–60% of injected Fe³⁺ transforms into magnetite (Fe₃O₄) and vivianite (Fe₃(PO₄)₂·8H₂O), which stabilize redox-sensitive pollutants [2].

Synergistic Treatment Formulations

Combining ferric ammonium citrate with secondary chelators, oxidants, or buffering agents enhances remediation efficiency across heterogeneous environments:

  • Citrate-Polyphosphate Systems: Sodium tripolyphosphate (STPP) extends Fe³⁺ solubility by inhibiting hydrolysis above pH 7. In field trials, STPP (0.1 M) + ferric ammonium citrate (0.05 M) increased dissolved Fe³⁺ concentrations from <0.1 mg/L to 12.8 mg/L, accelerating PAH degradation by 220% compared to citrate alone [2].
  • Chelate-Modified Fenton Reactions: Gluconate or EDTA additives prevent Fe³⁺ precipitation during H₂O₂ activation. At pH 6–7, 4:1 H₂O₂:Fe³⁺ molar ratios achieve 92% TCE degradation in 24 hours via sustained - OH production [4].
  • Bioaugmentation Synergy: Pseudomonas spp. biofilms utilize citrate as a carbon source while reducing Fe³⁺ to Fe²⁺, creating cyclic Fenton systems. This coupling achieves 99.8% phenol mineralization in 48 hours under low H₂O₂ doses (10 mM) [3].

Table 2: Synergistic Formulations for Enhanced Remediation

FormulationComponentsTarget ContaminantsEfficiency GainSource
Citrate-STPPFerric ammonium citrate + STPPPAHs, BTEX220% [2]
Gluconate-FentonFe³⁺-citrate + H₂O₂ + gluconateTCE, PCE92% degradation [4]
Microbial-Fenton couplingFe³⁺-citrate + Pseudomonas + H₂O₂Phenol, chlorophenols99.8% removal [3]

Ferric ammonium citrate serves as a versatile industrial precursor compound that enables multiple functionalization pathways across diverse technological applications. The compound's unique coordination chemistry, involving ferric iron complexed with ammonium and citrate ions, provides exceptional solubility in aqueous systems and facilitates controlled iron release under specific processing conditions [1] [2]. This section examines three critical industrial functionalization pathways that leverage the distinctive properties of ferric ammonium citrate for advanced material development.

Fire Retardant Composite Development

The incorporation of ferric ammonium citrate into fire retardant composite systems represents a significant advancement in flame suppression technology. The compound functions through multiple mechanisms that collectively enhance the fire resistance properties of polymer matrices [3] [4] [5].

Mechanism of Fire Retardancy

Ferric ammonium citrate operates as a fire retardant through several interconnected pathways. The primary mechanism involves the catalytic promotion of char formation during thermal degradation, which creates a protective carbonaceous barrier that inhibits heat transfer and reduces the production of combustible volatiles [3] [6]. The iron-citrate complex undergoes thermal decomposition at elevated temperatures, releasing iron oxide species that catalyze the dehydration reactions of the polymer matrix [6].

During combustion, the ferric iron component acts as a Lewis acid catalyst, promoting condensation and cross-linking reactions that enhance char formation [5]. The citrate moiety contributes to the flame retardant effect by releasing carbon dioxide and water vapor upon thermal decomposition, which dilutes the concentration of combustible gases in the flame zone [6]. This dual-phase action, operating in both the condensed phase and gas phase, provides comprehensive fire protection.

Composite Performance Characteristics

Research findings demonstrate that ferric ammonium citrate significantly improves the fire retardant properties of various polymer composites. The limiting oxygen index values for iron-containing composites typically range from 25.8 to 34.0 percent, representing substantial improvements over untreated polymer matrices [3] [4] [5]. The char residue formation increases dramatically, with some systems achieving char yields of up to 28.9 percent compared to 15.3 percent for untreated materials [3].

Heat release rate reductions of 38 to 66.9 percent have been documented in ferric ammonium citrate-containing composites, indicating enhanced thermal stability and reduced fire hazard potential [3] [5]. The synergistic effects observed when ferric ammonium citrate is combined with other flame retardant additives, such as ammonium polyphosphate, demonstrate the compound's compatibility with existing fire suppression technologies [4] [5].

Industrial Processing Requirements

The following table presents key performance parameters for fire retardant composite development using ferric ammonium citrate:

Composite TypeIron Content (wt%)Limiting Oxygen Index (LOI)Char Residue (%)Heat Release Rate Reduction (%)
Iron Oxide/Polymer Matrix16.5-18.528.0-30.512.5-15.345-55
Ferric Citrate/Epoxy Resin14.5-16.029.428.966.9
Iron Hydroxide/Silicone Rubber20-2532.0-34.018.5-22.052-60
Iron-based Intumescent/Polyurethane12-1525.8-28.214.2-16.838-48
Metal Citrate/Thermoplastic18-2226.5-29.016.0-19.540-50

The optimization of ferric ammonium citrate loading levels requires careful consideration of the balance between fire retardant effectiveness and mechanical property retention [4] [5]. Excessive iron content can lead to brittleness and reduced processability, while insufficient loading fails to achieve adequate fire protection [3].

Photochemical Imaging Applications

Ferric ammonium citrate serves as a fundamental component in photochemical imaging processes, most notably in the cyanotype process developed by Sir John Herschel in 1842 [7] [8] [9]. The compound's photosensitive properties enable the creation of stable, high-contrast images through controlled iron reduction reactions.

Photochemical Reduction Mechanisms

The photochemical activity of ferric ammonium citrate stems from its ability to undergo light-induced reduction from ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) when exposed to ultraviolet radiation [7] [10]. This reduction process is coupled with the simultaneous oxidation of the coordinated citrate ligand, which serves as the electron donor for the photoreduction reaction [10].

Research has identified that the photoactive species responsible for this transformation is likely a dinuclear oxo- or hydroxo-bridged iron citrate complex formed through deprotonation of the mononuclear ferric citrate precursor [10]. The quantum yield for this photoreduction process can reach values of up to 0.45 under optimal conditions, indicating high photochemical efficiency [10].

The pH dependence of the photochemical process is critical, with maximum activity observed in the pH range of 2 to 5, where the appropriate dinuclear species are favored [10]. At very low pH values, the iron and citrate components remain largely dissociated, resulting in minimal photochemical activity [10].

Cyanotype Process Chemistry

The cyanotype process involves the sequential application of ferric ammonium citrate and potassium ferricyanide to create photosensitive surfaces [7] [8] [9]. Upon exposure to ultraviolet light, the ferric ammonium citrate undergoes photoreduction to generate ferrous iron species [7] [10]. These reduced iron species subsequently react with potassium ferricyanide to form the characteristic Prussian blue pigment (ferric ferrocyanide), which provides the distinctive blue coloration of cyanotype prints [7] [8].

The overall reaction sequence can be represented as follows: initial photoreduction of ferric ammonium citrate produces ferrous iron and oxidized citrate products, including carbon dioxide and acetone dicarboxylate [10]. The acetone dicarboxylate subsequently undergoes thermal decarboxylation to form acetone as the ultimate organic product [10]. The ferrous iron then reacts with potassium ferricyanide to precipitate the insoluble Prussian blue pigment [7] [8].

Performance Parameters for Imaging Applications

The following table summarizes key operational parameters for photochemical imaging applications using ferric ammonium citrate:

Process TypeFerric Ammonium Citrate Concentration (g/L)Potassium Ferricyanide RatioUV Exposure Time (minutes)Iron Reduction Efficiency (%)Final Image Density
Cyanotype Printing2001:110-3085-90High
Blueprint Photography175-2251:1.215-4580-85Very High
Alternative Process Photography150-2001:0.88-2575-82Medium-High
Photographic Paper Coating100-1501:1.520-6088-92High
Light-Sensitive Emulsion125-1751:1.112-3582-87Medium-High

The selection of ferric ammonium citrate form is critical for optimal photochemical performance. The green hydrated form, containing 14.5 to 16.0 percent iron, is preferred for cyanotype applications due to its superior photosensitivity compared to the brown hydrated form [11] [12]. The green form provides enhanced image quality and more consistent results in photochemical processing [11].

Material Science Integration Frameworks

Ferric ammonium citrate functions as a versatile precursor for advanced material synthesis, particularly in the development of iron oxide-containing nanocomposites and energy storage systems [13] [14] [15]. The compound's ability to provide controlled iron release under specific processing conditions makes it an ideal starting material for various material science applications.

Carbon Nanosheet Composite Synthesis

The hydrothermal synthesis of iron oxide-carbon nanosheet composites using ferric ammonium citrate as the iron precursor has demonstrated exceptional performance in energy storage applications [13] [15]. The process involves the controlled decomposition of ferric ammonium citrate in the presence of graphene oxide as a structure-directing agent [13].

During hydrothermal processing at temperatures ranging from 150 to 200 degrees Celsius, ferric ammonium citrate undergoes thermal decomposition to generate iron oxide nanoparticles that become embedded within the carbon nanosheet matrix [13] [15]. This in-situ formation process ensures uniform distribution of iron oxide particles and strong interfacial bonding between the inorganic and organic phases [13].

The resulting composites exhibit remarkable electrochemical properties, with specific capacitance values reaching 586 F/g at current densities of 0.5 A/g [13] [15]. The synergistic combination of high surface area, mesoporous structure, graphene-based conduction pathways, and embedded iron oxide nanoparticles provides excellent ionic accessibility and electronic conductivity [13].

Supercapacitor Electrode Development

Ferric ammonium citrate-derived materials have shown exceptional promise in all-solid-state supercapacitor electrode applications [13] [15]. The compound serves as both the iron source and carbon precursor during thermal processing, enabling the formation of integrated iron oxide-carbon composite electrodes [13].

All-solid-state asymmetric supercapacitor devices fabricated using ferric ammonium citrate-derived electrodes achieve energy densities of 18.3 Wh/kg at power densities of 351 W/kg when operated in potassium hydroxide/polyvinyl alcohol gel electrolyte systems [13] [15]. These performance metrics represent significant advances in energy storage technology and demonstrate the potential for commercial application.

The excellent rate capability and cycling life observed in these systems result from the optimal combination of structural and compositional features enabled by the ferric ammonium citrate precursor approach [13]. The compound's ability to generate both the active iron oxide phase and the conductive carbon matrix in a single processing step provides inherent advantages over multi-step synthesis approaches [13].

Processing Parameters and Framework Integration

The following table presents key processing parameters and performance characteristics for material science integration frameworks:

Integration FrameworkIron Content (wt%)Specific Capacitance (F/g)Energy Density (Wh/kg)Thermal Stability (°C)Processing Temperature (°C)
Carbon Nanosheet Composite5.058618.3400-500500
Supercapacitor Electrode8.5-12.0340-42012.5-16.8350-450400-600
Iron Oxide Precursor System15.0-20.0N/AN/A300-40080-120
Polymer Matrix Enhancement3.5-6.0N/AN/A250-35060-100
Nanoparticle Synthesis Platform10.0-15.0N/AN/A200-300150-250

The versatility of ferric ammonium citrate as a material science precursor stems from its ability to function effectively across a wide range of processing conditions [14] [16] [17]. The compound's thermal decomposition behavior can be tailored through control of processing parameters such as temperature, pH, and atmosphere composition [14] [18].

Industrial processing methods for ferric ammonium citrate-based material synthesis include hydrothermal synthesis, co-precipitation, sol-gel processing, direct mixing, and thermal decomposition approaches [19] [20] [14] [21]. Each method offers distinct advantages depending on the desired final material properties and processing constraints [18] [17].

The following table summarizes industrial processing parameters for ferric ammonium citrate-based material synthesis:

Processing MethodTemperature Range (°C)pH RangeReaction Time (hours)Yield (%)Purity (%)
Hydrothermal Synthesis150-2002.0-5.012-2485-9295-98
Co-precipitation60-807.0-9.02-678-8592-96
Sol-gel Process100-1503.0-6.04-880-8894-97
Direct Mixing25-606.5-8.01-390-9598-99
Thermal Decomposition400-600N/A2-475-8290-94

Physical Description

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive.
Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline]

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

279.975577 Da

Monoisotopic Mass

279.975577 Da

Heavy Atom Count

16

Density

1.8 at 68 °F (USCG, 1999) - Denser than water; will sink
Specific gravity: 1.8 at 20 °C/4 °C (solid)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

UNII

UVP74NG1C5

Related CAS

7050-19-3 (unspecified ammonium-iron salt)

Therapeutic Uses

Source of iron in treating iron-deficiency anemias. It is less constipating than inorg forms of iron. It is free from astringent & irritant properties. However, ferric ion is less well absorbed than ferrous ion, so that its supposed advantages are outweighed by its lesser efficacy, and it is considered to be an obsolete preparation. In the forms presently marketed, a unit dose provides only the recommended daily allowance of iron (15 mg). /former use/
VET: Used in prevention & treatment of anemias. Oral biololgy availabilities in rats and chicks have been reported as 107 and 115% respectively, compared to ferrous sulfate. Counteracts oral poisonous effects of gossypol (in cottonseed meal) in poultry trials. Used in wide variety of oral and parenteral hematinics.
Hematinic
VET: In iron deficiency anemia.
For more Therapeutic Uses (Complete) data for FERRIC AMMONIUM CITRATE (6 total), please visit the HSDB record page.

Mechanism of Action

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity.

Absorption Distribution and Excretion

The absorption and endogenous excretion of iron in man was studied by monitoring the fecal excretion of a stable iron isotope (58Fe). The study was carried out for 12 healthy volunteers who were divided into two groups. Group I received 58Fe-labeled ferric ammonium citrate (III) (58FeAC) equivalent to 6 mg of iron as a control, and group II received a combination of 500 mg of vitamin C and 58FeAC. A new formula was used to calculate the 58Fe absorption ratio reflecting the pool of iron in the intestinal cells, and the ratio was compared with that obtained from Janghorbani's formula, which has been used as one of the common methods. As a result, the 58Fe absorption ratio in group II was statistically significantly higher than that of group I (34.4 +/- 6.1% vs. 15.0 +/- 5.5%, M +/- SD) using Janghorbani's formula. The similar absorption ratio (34.1 +/- 6.0% vs. 14.8 +/- 5.5%) was also obtained by our new formula. Our results confirmed the previous findings that the availability of iron is stimulated by the supplementation of vitamin C. Both formulae agreed in the absorption of iron, indicating that the endogenous excretion of iron (caused by the desquamated cells) in the intestine does not disguise the iron absorption.
The absorption of a commercial brand of small-particle reduced iron was evaluated in 10 normal subjects. For each subject, the hemoglobin incorporation method was used to measure the true absorption of 60 mg of iron from either ferrous sulfate or ferric ammonium citrate. The iron tolerance test (ITT) was also studied for these two compounds and for reduced iron. This procedure consisted of measuring the area under the curve of plasma iron elevations at specified times for 6 hours, or the peak plasma iron, corrected by the plasma iron disappearance rate obtained from measuring plasma iron at specified times for 4 hours after the slow intravenous injection of 0.4 mg of iron as ferric citrate. Only the ITT was used to measure the absorption of 60 mg of reduced iron. Reference dose iron ascorbate absorption was measured in each subject. The absorption of ferric ammonium citrate and reduced iron was expressed as percent of dose and also as absorption percent of that of ferrous sulfate. Mean % geometric "true absorptions" were 39.0 for reference dose, 10.4 for FeSO4 and 2.4 for ferric ammonium citrate. The later was 23% that of FeSO4. By ITT the mean geometric % absorptions were 7.9, 3.7 and 3.2 for FeSO4, ferric ammonium citrate and reduced iron respectively, or 47 and 41% of that of FeSO4. We propose that the true absorption of the commercial brand of reduced iron tested was 20% that of FeSO4 based on the relation between the ITT results of reduced iron and the ITT and true absorption values of ferric ammonium citrate in relation to FeSO4.

Associated Chemicals

Ferric ammonium citrate; 1333-00-2
Ferric ammonium citrate; 1332-98-5

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ANTICAKING_AGENT; NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes

Methods of Manufacturing

Prepared by addition of Fe(OH)3ferric hydroxide to an aqueous solution of citric acid and ammonia.
Ferric ammonium citrate (iron (III) ammonium citrate) is prepared by the reaction of ferric hydroxide with citric acid, followed by treatment with ammonium hydroxide, evaporating, and drying. The resulting product occurs in two forms depending on the stoichiometry of the initial reactants. (1) Ferric ammonium citrate (iron (III) ammonium citrate, CAS Reg. No. 1332-98-5) is a complex salt of undetermined structure composed of 16.5 to 18.5 percent iron, approximately 9 percent ammonia, and 65 percent citric acid and occurs as reddish brown or garnet red scales or granules or as a brownish-yellowish powder. (2) Ferric ammonium citrate (iron (III) ammonium citrate, CAS Reg. No. 1333-00-2) is a complex salt of undetermined structure composed of 14.5 to 16 percent iron, approximately 7.5 percent ammonia, and 75 percent citric acid and occurs as thin transparent green scales, as granules, as a powder, or as transparent green crystals.

General Manufacturing Information

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium iron(3+) salt (1:?:?): ACTIVE
Iron(III) ammonium citrate ... has an indefinite formula. The brown hydrated form (1332-98-5) contains 16.5-18.5% iron, about 9% ammonia, and 65% citric acid, whereas the green hydrated form (1333-00-2) contains 14.5-16% iron, about 7.5% ammonia, and 75% citric acid.
It is no longer marketed in single-entity preparation. In forms presently marketed, unit dose provides only recommended daily allowance of iron ... So that compound cannot be used to treat anemia.

Analytic Laboratory Methods

Two forms of ferric ammonium citrates, scale salts, used in iron deficiency therapy were prepared and investigated by ESR spectroscopy. The observed spectra are rationalized in terms of the known chemistry of ferric citrate and the character of its alkaline hydrolysis products.
Method 4500-NH3 C. Nesslerization Method (Direct and Following Distillation) for the Determination of Ammonia Nitrogen in purified drinking waters, natural water, and highly purified wastewater effluents. This is a colorimetric method and is sensitive to 20 ug/l and may be used for up to 5 mg/l. Interferences such as turbidity, color, and precipitates are corrected through distilltion. At ammonia nitrogen concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 38.1, 11.2, and 11.6%, respectively and relative error is 0, 0, and 0.6%, respectively. /Ammonia Nitrogen/
Method 4500-NH3 D. Phenate Method for the determination of ammonia nitrogen. This is a manual colorimetric technique used to determine ammonia concentrations in wastewater effluent with a sensitivity of 10 ug/l and is useful for up to 500 ug/l. The blue compound, indophenol, is formed by the reaction of ammonia, hypochlorite, and phenol catalyzed by a manganous salt. Distillation into sulfuric acid absorbent is mandatory when interferences are present. Interferences are caused by alkalinity over 500 mg as CaCO3/l acidity over 100 mg as CaCO3/l and turbidity. For ammonia concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 39.2, 15.8, and 26.0%, respectively, and relative error is 2.4, 1.5, and 10.0, respectively. /Ammonia Nitrogen/
Method 4500-NH3 E. Titrimetric Method for the determination of ammonia nitrogen. This method is applicable to ammonia concentrations in wastewater effluent greater than 5 mg/l. After distillation, the sample is titrated with sulfuric acid until a lavender color forms. For concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 69.8, 28.6, and 21.6% respectively, and relative error is 20.0, 5.0, and 2.6%, respectively. /Ammonia Nitrogen/

Storage Conditions

Keep well closed and protected from light.

Interactions

...The present study has investigated whether melatonin can alter the proportion of neurons that die in the 24 hr period following 1.0 microL intracortical injections of 1.0 mM ferric ammonium citrate (FAC) or 0.9% saline. Rats which received systemic infusions of melatonin (5 mg/kg bw/day) displayed a 40% reduction (P=0.019) in the proportion of neurons killed by FAC. By contrast, reduction of endogenous melatonin by continuous light exposure did not significantly affect the extent of neuronal death. Furthermore, elevated or reduced melatonin levels did not alter the number of neurons killed by saline injections.
...Specific pathogen free male Fischer-344-rats received daily intraperitoneal injections of ferric-ammonium-citrate (FAC) at 40 mg/kg bw at 1 mL/kg or an equal volume of saline. Beginning on day four, rats were simultaneously exposed to an aerosol of beryllium-sulfate (BeSO4) for 2 hr/day through nose only inhalation. By day 15, mortality was 80% in the BeSO4 plus saline group as compared to 33% in the BeSO4 plus FAC group. Exposure was then discontinued. By day 18, all rats in the BeSO4 plus saline group had died, while the cumulative mortality for the BeSO4 plus FAC group was only 66%. By day 19, mortality in this group had reached a maximum of 76%.
Senile plaques, the major neuropathological lesions of Alzheimer's disease (AD), are composed primarily of amyloid-beta ... peptide and contain high concentrations of iron (1.0 mM). /It was/ previously shown that intracortical injections of 1.0 mM iron to adult rats produce significantly more neuronal loss than control injections of saline vehicle, whereas injections of /amyloid-beta/ do not. Because iron has been shown to increase the in vitro toxicity of /amyloid-beta/, the present study was undertaken to determine whether iron can make /amyloid-beta/ neurotoxic in vivo. /Amyloid-beta/ and 1.0 mM iron (as ferric ammonium citrate) were coinjected into rat cerebral cortex, and the neuronal loss was compared with that produced by pure /amyloid-beta/ or pure iron. The human and rat variants of /amyloid-beta/1-42 were compared to determine whether they produce the same amount of neuronal loss when combined with iron. Coinjection of iron with either /amyloid-beta/ variant caused significantly more neuronal loss than /amyloid-beta/ peptide alone, suggesting that iron may contribute to the toxicity associated with senile plaques. Rat /amyloid-beta/1-42 combined with iron was as toxic as iron alone, whereas iron combined with human /amyloid-beta/1-42 was significantly less toxic.

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Last modified: 08-08-2024

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